In Vivo Bronchodilator Potency: MPX Exhibits 6-Fold Lower ED50 Than Theophylline in Guinea Pig Model
In a head-to-head intravenous study in guinea pigs, 1-methyl-3-propylxanthine (MPX) demonstrated an ED50 of 1.0 mg/kg for bronchodilation, whereas theophylline required 6.1 mg/kg and enprofylline required 3.3 mg/kg to achieve equivalent effect [1]. This establishes MPX as the most potent of the three in this preclinical model of airway relaxation.
| Evidence Dimension | Bronchodilator ED50 (intravenous) |
|---|---|
| Target Compound Data | 1.0 mg/kg (MPX) |
| Comparator Or Baseline | Theophylline: 6.1 mg/kg; Enprofylline: 3.3 mg/kg |
| Quantified Difference | MPX is 6.1× more potent than theophylline; 3.3× more potent than enprofylline |
| Conditions | Guinea pig, intravenous administration, measurement of bronchodilator effect |
Why This Matters
A 6-fold potency advantage relative to theophylline translates to lower required dosages in preclinical models, reducing systemic exposure and potentially minimizing off-target effects—a critical factor for selecting the optimal xanthine tool compound for in vivo airway studies.
- [1] Takagi K, et al. Bronchodilatory activity and pharmacokinetics of new xanthines in guinea-pigs. Clin Exp Pharmacol Physiol. 1992;19(6):447-456. PMID: 1318809. View Source
